N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O6S/c1-14-11-16(6-7-17(14)29-2)31(27,28)24-9-10-30-18(24)13-23-20(26)19(25)22-12-15-5-3-4-8-21-15/h3-8,11,18H,9-10,12-13H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZQCEOUKYGIII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide typically involves multiple steps, including the formation of the oxazolidine ring and the subsequent attachment of the sulfonyl and pyridinyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Inferred molecular formula based on structural analysis.
†Estimated mass from formula.
Key Observations:
Sulfonyl Group Variations :
- The target compound’s 4-methoxy-3-methylphenyl group introduces steric hindrance and lipophilicity, differing from Analog 1’s electron-withdrawing 4-fluorophenyl and Analog 2’s heteroaromatic thienyl group . Sulfonyl groups influence solubility and target binding; for example, thienylsulfonyl moieties (Analog 2) may enhance π-π stacking in hydrophobic pockets.
Ethanediamide Substituents :
- The pyridin-2-ylmethyl group in the target compound contrasts with Analog 1’s 2-methoxyphenylethyl and Analog 2’s 3,4-dimethoxyphenylethyl chains. Bulkier substituents (e.g., dimethoxyphenyl in Analog 2) may reduce metabolic clearance but increase molecular weight.
Molecular Mass and Stereochemistry: All compounds have masses near 480 g/mol, within typical ranges for drug-like molecules. None exhibit defined stereocenters in the evidence, suggesting synthetic routes may prioritize racemic mixtures or achiral intermediates.
Similar strategies likely apply to the target compound’s benzenesulfonyl-oxazolidine assembly.
Research Implications
- Structure-Activity Relationships (SAR) : The target compound’s methoxy-methylbenzenesulfonyl group could enhance metabolic stability compared to Analog 1’s fluorophenyl group, which may be prone to defluorination.
- Physicochemical Properties : The pyridinylmethyl group may improve aqueous solubility relative to Analog 2’s dimethoxyphenyl chain, critical for bioavailability.
Biological Activity
N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H32N4O7S, with a molecular weight of approximately 484.6 g/mol. The compound features a sulfonamide group, an oxazolidin ring, and pyridine moieties, which contribute to its chemical reactivity and potential pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | C21H32N4O7S |
| Molecular Weight | 484.6 g/mol |
| Purity | ~95% |
| Complexity Rating | 754 |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the oxazolidin ring.
- Introduction of the sulfonyl group.
- Attachment of the pyridine moiety.
The specific conditions for these reactions depend on the reagents used and desired purity levels .
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit significant antimicrobial activity. For instance, derivatives containing the oxazolidin ring have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the pyridine group may enhance this activity by facilitating interactions with bacterial enzymes.
A study demonstrated that certain oxadiazole derivatives, which share structural similarities with our compound, exhibited potent antitubercular activity against Mycobacterium bovis BCG . This suggests that this compound could potentially target similar pathways.
The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors in microbial cells. For example, it may inhibit key enzymes involved in fatty acid synthesis or disrupt cell wall biosynthesis, leading to cell lysis . Further studies are required to elucidate the exact pathways and molecular targets.
Case Studies and Research Findings
- Antimicrobial Activity : Research on similar compounds has shown promising results in inhibiting bacterial growth. For example, derivatives tested against Gram-positive and Gram-negative bacteria demonstrated significant inhibition compared to standard antibiotics like gentamicin .
- Molecular Docking Studies : Molecular docking analyses have indicated that compounds similar to this compound bind effectively to the active sites of bacterial enzymes, suggesting a strong potential for therapeutic application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
